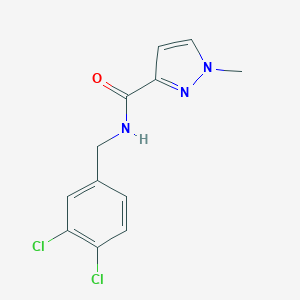
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CFMP belongs to the class of pyrazole-based compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用机制
The exact mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and nitric oxide. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to activate the opioid receptor, which is involved in the modulation of pain perception.
Biochemical and Physiological Effects
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to exhibit analgesic activity in animal models of pain. It has been found to reduce the nociceptive response in the formalin test and the acetic acid-induced writhing test. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
实验室实验的优点和局限性
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine, and its mechanisms of action are well understood. However, there are also some limitations associated with 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to exhibit poor solubility in aqueous solutions, which may limit its bioavailability.
未来方向
There are several future directions for the study of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is the development of novel analogs of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide with improved bioavailability and reduced cytotoxicity. Another potential direction is the study of the potential antitumor activity of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide in animal models of cancer. Further studies are also needed to elucidate the exact mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide and its potential applications in the treatment of inflammatory diseases and pain. Additionally, the potential use of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide as a diagnostic tool for cancer detection and treatment monitoring should be explored.
合成方法
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-fluoro-2-methylphenyl hydrazine with 4-chloro-3-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. Another method involves the reaction of 4-fluoro-2-methylphenyl hydrazine with ethyl 4-chloro-3-oxobutanoate in the presence of triethylamine, followed by the hydrolysis of the ester group with sodium hydroxide to obtain 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide.
科学研究应用
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to exhibit analgesic activity in animal models of pain. It has been found to reduce the nociceptive response in the formalin test and the acetic acid-induced writhing test. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
属性
产品名称 |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C11H9ClFN3O |
分子量 |
253.66 g/mol |
IUPAC 名称 |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClFN3O/c1-6-4-7(13)2-3-9(6)15-11(17)10-8(12)5-14-16-10/h2-5H,1H3,(H,14,16)(H,15,17) |
InChI 键 |
CCSKFBCFPWHSBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=NN2)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=NN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)




![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)
![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)


![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)